2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid
CAS No.: 167113-75-9
Cat. No.: VC2297487
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167113-75-9 |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | IZQAINKPAZRROJ-UHFFFAOYSA-N |
| SMILES | CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C |
| Canonical SMILES | CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is a specialized organic compound with well-defined chemical identifiers. It is characterized by a cyclopropane ring backbone modified with specific functional groups that contribute to its unique chemical profile. The compound is primarily used for research purposes and has several key identifiers that distinguish it in chemical databases and catalogs.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 167113-75-9 |
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |
| Alternative Name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-morpholinylcarbonyl)- |
| MDL Number | MFCD12027545 |
The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 167113-75-9, providing a unique identifier within chemical databases and regulatory systems . Its molecular formula of C11H17NO4 indicates a structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions, contributing to a molecular weight of 227.26 g/mol .
Structural Characteristics
The molecular architecture of 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid features a cyclopropane ring as its core structural element. This three-membered ring is substituted with specific functional groups that define the compound's chemical behavior and potential applications in research settings.
The compound is essentially a derivative of cyclopropanecarboxylic acid, distinguishable by the presence of two methyl groups at the second carbon position of the cyclopropane ring, creating the 2,2-dimethyl configuration. The third carbon of the cyclopropane ring is bonded to a morpholin-4-ylcarbonyl group, which is a key structural feature that influences the compound's chemical reactivity and potential biological interactions.
The morpholine component of the structure is particularly significant as it contributes a heterocyclic element to the molecule. Morpholine is a six-membered ring containing both oxygen and nitrogen atoms, which can participate in hydrogen bonding and other molecular interactions that may be relevant to biological activity.
Physical and Chemical Properties
2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid possesses distinct physical and chemical properties that determine its behavior in various experimental conditions and potential applications. Although some of these properties are predicted rather than experimentally determined, they provide valuable insights into the compound's characteristics.
Table 2: Physical and Chemical Properties
The compound has a predicted boiling point of approximately 425.0±45.0 °C, indicating a high thermal stability typical of many organic compounds containing cyclopropane rings and amide functionalities . Its predicted density of 1.264±0.06 g/cm³ suggests a relatively dense molecular packing in its solid form .
| Supplier | Product Number | Quantity | Price (USD) |
|---|---|---|---|
| TRC | D496318 | 10 mg | $60 |
| Matrix Scientific | 039040 | 500 mg | $111 |
| AK Scientific | 5356AD | 500 mg | $199 |
| American Custom Chemicals Corporation | CHM0088936 | 500 mg | $785.40 |
| Crysdot | CD11240775 | 5 g | $594 |
These pricing data, while somewhat dated (December 2021), provide an indication of the relative cost and typical quantities in which the compound is available . More current pricing and availability would need to be confirmed directly with suppliers. The significant price variations between suppliers for similar quantities suggest potential differences in purity, quality control standards, or supply chain factors.
The compound is also listed in the catalogs of major scientific supply distributors such as Avantor/VWR , indicating its integration into mainstream research supply channels despite its specialized nature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume